N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
Description
This compound features a hybrid structure combining an acetamide core, a sulfamoylphenyl group, and a pyrimidine-pyridin-2-ylamino substituent connected via an ethylamino linker.
Properties
IUPAC Name |
N-[4-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-14(27)25-15-5-7-16(8-6-15)30(28,29)24-11-10-21-18-12-19(23-13-22-18)26-17-4-2-3-9-20-17/h2-9,12-13,24H,10-11H2,1H3,(H,25,27)(H2,20,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGQXIEFZOOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the esterification of nicotinic acid, followed by oxidation to yield pyridine N-oxides. Subsequent nucleophilic substitution and reduction steps lead to the formation of the desired pyrimidine derivatives . The reaction conditions often require the use of specific reagents such as trimethylsilyl cyanide and 3-chloroperoxybenzoic acid, with careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and trimethylsilyl cyanide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and specific solvents such as ethanol or dimethylformamide .
Major Products
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. A study highlighted the effectiveness of pyrimidine derivatives in inhibiting cell proliferation in various cancer cell lines, including acute myeloid leukemia (AML). The compound's ability to modulate protein kinase activity suggests a mechanism for its anticancer effects, particularly by inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Sulfonamide derivatives, such as those containing pyrimidine and pyridine moieties, have shown effectiveness against a range of bacterial strains. This suggests potential applications in treating bacterial infections, especially those resistant to conventional antibiotics .
Protein Kinase Inhibition
The primary mechanism through which this compound exerts its effects is through the inhibition of specific protein kinases. By targeting these enzymes, the compound disrupts key signaling pathways involved in cell growth and proliferation, making it a candidate for cancer therapy .
Interaction with DNA
Preliminary studies suggest that similar compounds may interact with DNA, leading to apoptosis in cancer cells. This interaction can enhance the compound's efficacy as an anticancer agent by promoting programmed cell death in malignant cells while sparing normal cells .
In Vitro Studies
In vitro studies conducted on various cancer cell lines have demonstrated that this compound significantly reduces cell viability at micromolar concentrations. For instance, treatment with the compound resulted in a dose-dependent decrease in proliferation rates in AML cells .
Animal Models
Animal studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Early results indicate that administration of this compound leads to tumor regression in xenograft models of cancer, supporting its potential use as an effective treatment option .
Mechanism of Action
The mechanism of action of N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival. It targets enzymes such as histone deacetylases, which play a role in regulating gene expression and cell cycle progression . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Features and Modifications
Table 1: Key Structural Differences Among Analogs
Key Observations:
- Ethyl Linker vs.
- Pyridine Substitution: The pyridin-2-ylamino group (target) contrasts with pyridin-4-ylamino in patent compounds , which may alter hydrogen-bonding interactions with biological targets.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations:
- Melting Points : The target compound’s melting point is unreported, but analogs like Compound 8 (168–173°C) suggest moderate crystallinity, likely influenced by dichlorophenyl groups.
Biological Activity
N-(4-(N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrimidine Derivative : Contains a pyrimidine ring which is crucial for its biological activity.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Amino Groups : Facilitate interaction with various biological targets.
The primary mode of action of this compound involves the inhibition of key enzymes associated with cancer cell proliferation:
- Dihydrofolate Reductase (DHFR) : This enzyme is pivotal in the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR leads to decreased availability of tetrahydrofolate, thus impairing DNA synthesis and promoting apoptosis in rapidly dividing cells .
- Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cell signaling pathways that regulate cell growth and division, particularly CDK4 and CDK6, which are crucial for the progression of the cell cycle .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 5.85 | Induction of apoptosis via DHFR inhibition |
| A549 (Lung) | 3.0 | Growth inhibition via kinase inhibition |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Case Study 1: Breast Cancer
A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant increase in apoptotic cells, as indicated by annexin V-FITC staining, demonstrating its potential as a therapeutic agent in breast cancer .
Case Study 2: Non-Small Cell Lung Cancer
In another study focused on non-small cell lung cancer (NSCLC), this compound exhibited an IC50 value of 3.0 µM against A549 cells, indicating potent anti-cancer activity through dual targeting of DHFR and protein kinases involved in tumor growth .
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, enhancing its viability as a therapeutic agent:
| Property | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-life | 3.5 hours |
| Toxicity | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
